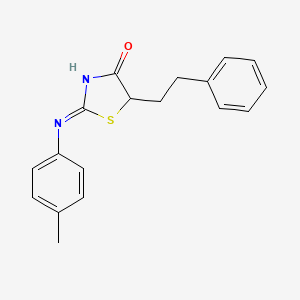![molecular formula C13H14F3NO4 B15174424 n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine CAS No. 921623-32-7](/img/structure/B15174424.png)
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is a synthetic organic compound characterized by the presence of a trifluorobutoxy group attached to a benzoyl moiety, which is further linked to a glycine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine typically involves the reaction of 4-(4,4,4-trifluorobutoxy)benzoic acid with glycine. The reaction is carried out under basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
化学反应分析
Types of Reactions
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The trifluorobutoxy group can be oxidized under strong oxidative conditions.
Reduction: The benzoyl moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyl moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .
相似化合物的比较
Similar Compounds
- 4-(4,4,4-Trifluorobutoxy)benzoic acid
- 4,4,4-Trifluorobutyric acid
- 4,4,4-Trifluorobutoxybenzene
Uniqueness
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is unique due to the presence of both a trifluorobutoxy group and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
921623-32-7 |
|---|---|
分子式 |
C13H14F3NO4 |
分子量 |
305.25 g/mol |
IUPAC 名称 |
2-[[4-(4,4,4-trifluorobutoxy)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)6-1-7-21-10-4-2-9(3-5-10)12(20)17-8-11(18)19/h2-5H,1,6-8H2,(H,17,20)(H,18,19) |
InChI 键 |
RYWVDYSFKFNDIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)OCCCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


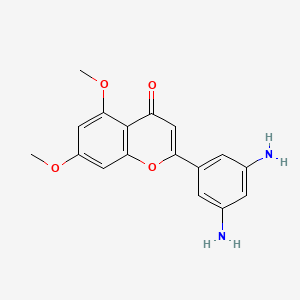
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
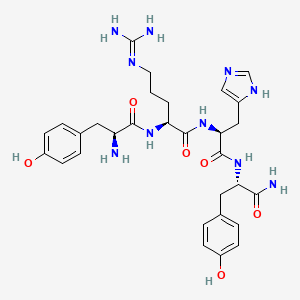
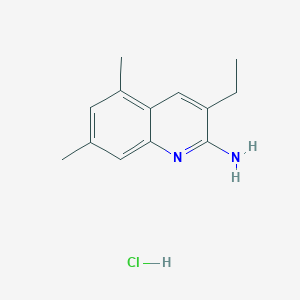
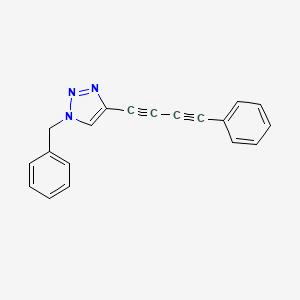
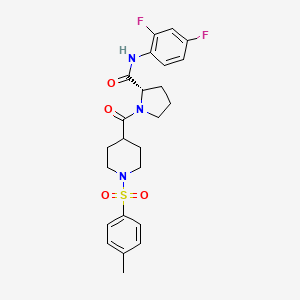
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)

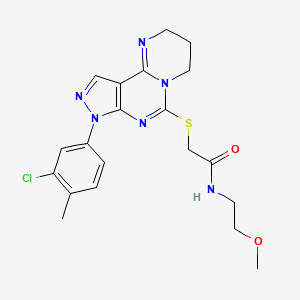
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
